1-(Quinolin-2-ylmethyl)pyrazol-3-amine
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Overview
Description
1-(Quinolin-2-ylmethyl)pyrazol-3-amine is a heterocyclic compound that combines the structural features of quinoline and pyrazole.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-2-ylmethyl)pyrazol-3-amine typically involves the reaction of quinoline derivatives with pyrazole derivatives. One common method includes the condensation of 6-bromo-4-chloroquinoline-3-carboxamide with 1-methyl-4-BPin-1H-pyrazole under specific conditions . Another approach involves the reaction of quinoline-3-carboxaldehyde with hydrazine derivatives to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Quinolin-2-ylmethyl)pyrazol-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated quinoline derivatives, nucleophiles like amines or thiols.
Major Products Formed:
- Quinoline N-oxides (oxidation).
- Amine derivatives (reduction).
- Substituted quinoline derivatives (substitution) .
Scientific Research Applications
1-(Quinolin-2-ylmethyl)pyrazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Quinolin-2-ylmethyl)pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like Bruton Kinase, which plays a crucial role in B-cell-driven malignancies . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and exerting its therapeutic effects .
Comparison with Similar Compounds
- 1-(Quinolin-2-ylmethyl)pyrazol-4-amine
- 1-(Quinolin-2-ylmethyl)pyrazol-5-amine
- 1-(Quinolin-2-ylmethyl)pyrazol-3-carboxamide
Comparison: 1-(Quinolin-2-ylmethyl)pyrazol-3-amine stands out due to its unique combination of quinoline and pyrazole rings, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and a broader range of biological activities .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C13H12N4 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-(quinolin-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C13H12N4/c14-13-7-8-17(16-13)9-11-6-5-10-3-1-2-4-12(10)15-11/h1-8H,9H2,(H2,14,16) |
InChI Key |
VDUBAACHWZUOEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CN3C=CC(=N3)N |
Origin of Product |
United States |
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